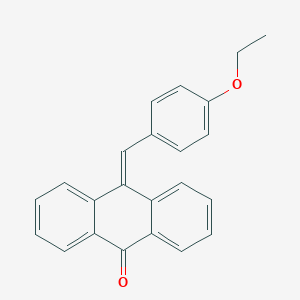
10-(4-Ethoxybenzylidene)-9-anthrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-Ethoxybenzylidene)-9-anthrone is a chemical compound that belongs to the class of anthrone derivatives. Anthrone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzylidene group substituted with an ethoxy group at the para position, attached to the 9-anthrone core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Ethoxybenzylidene)-9-anthrone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 9-anthraldehyde and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
10-(4-Ethoxybenzylidene)-9-anthrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of 10-(4-ethoxybenzyl)-9-anthrone.
Substitution: Formation of various substituted anthrone derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 10-(4-Ethoxybenzylidene)-9-anthrone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Potentially inhibiting key enzymes involved in cellular processes.
Interaction with DNA: Binding to DNA and interfering with replication or transcription.
Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells, leading to cell death.
相似化合物的比较
Similar Compounds
Aurone: Another anthrone derivative with similar biological activities.
Homoisoflavonoid: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
10-(4-Ethoxybenzylidene)-9-anthrone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group at the para position of the benzylidene moiety may enhance its solubility and interaction with biological targets.
属性
CAS 编号 |
144078-20-6 |
|---|---|
分子式 |
C23H18O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
10-[(4-ethoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C23H18O2/c1-2-25-17-13-11-16(12-14-17)15-22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,2H2,1H3 |
InChI 键 |
XLJUBHLUQKVFTI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


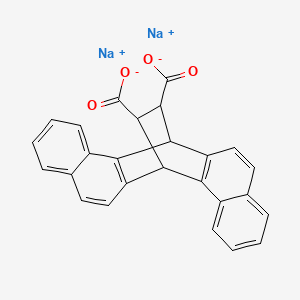



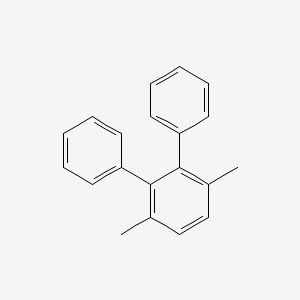





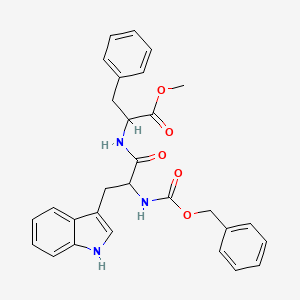

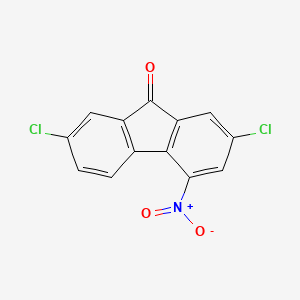
![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
